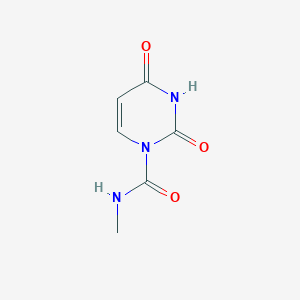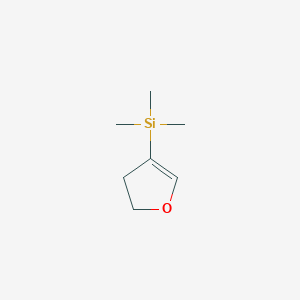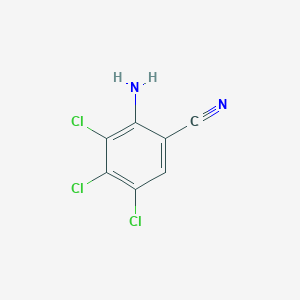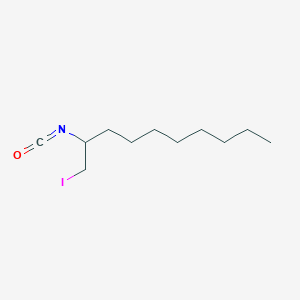
1-Iodo-2-isocyanatodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-isocyanatodecane is an organic compound that belongs to the class of alkyl halides and isocyanates It is characterized by the presence of an iodine atom and an isocyanate group attached to a decane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-isocyanatodecane can be synthesized through a multi-step process. One common method involves the iodination of 2-isocyanatodecane. This can be achieved by reacting 2-isocyanatodecane with iodine in the presence of a suitable catalyst under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-isocyanatodecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form iodide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Addition Reactions: Alcohols or amines are used in the presence of catalysts like dibutyltin dilaurate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include alcohols, amines, and thiols.
Addition Reactions: Products include urethanes and ureas.
Oxidation and Reduction Reactions: Products include oxides and iodide derivatives.
Scientific Research Applications
1-Iodo-2-isocyanatodecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Industry: The compound is used in the production of specialty chemicals, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Iodo-2-isocyanatodecane involves its reactive functional groups:
Isocyanate Group: The isocyanate group reacts with nucleophiles, forming stable covalent bonds. This reactivity is exploited in the modification of proteins and other biomolecules.
Iodine Atom:
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzyme activity by modifying active site residues.
Proteins: It can modify protein structures, affecting their function and stability.
Comparison with Similar Compounds
1-Iodo-2-isocyanatodecane can be compared with other similar compounds:
1-Iodo-2-isocyanatohexane: Similar structure but with a shorter carbon chain, leading to different physical properties and reactivity.
1-Iodo-2-isocyanatododecane: Longer carbon chain, resulting in higher molecular weight and different solubility characteristics.
1-Bromo-2-isocyanatodecane: Bromine instead of iodine, leading to different reactivity and substitution patterns.
Properties
CAS No. |
89422-65-1 |
|---|---|
Molecular Formula |
C11H20INO |
Molecular Weight |
309.19 g/mol |
IUPAC Name |
1-iodo-2-isocyanatodecane |
InChI |
InChI=1S/C11H20INO/c1-2-3-4-5-6-7-8-11(9-12)13-10-14/h11H,2-9H2,1H3 |
InChI Key |
HUQIXZZGJRMTBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CI)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


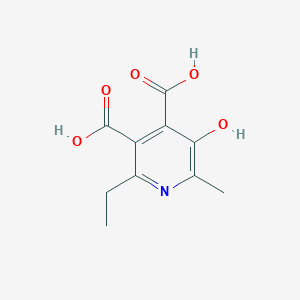
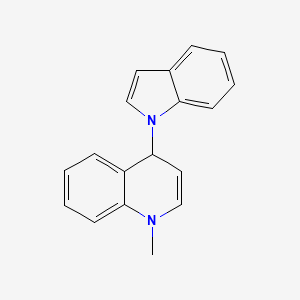
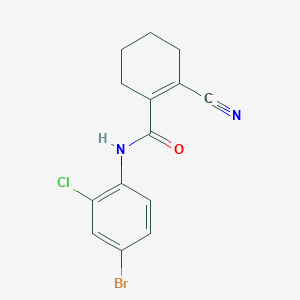
![Methyl{bis[(methylsulfanyl)(phenyl)methyl]}phenylsilane](/img/structure/B14375302.png)

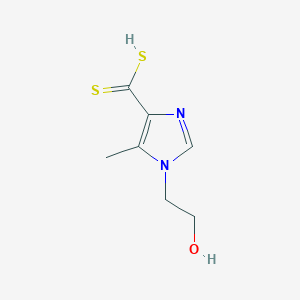

![2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14375320.png)
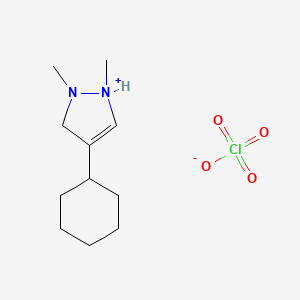

![1-Butoxybenzo[e]pyrene](/img/structure/B14375331.png)
